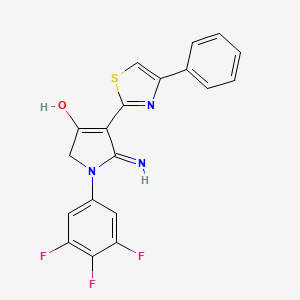![molecular formula C18H14N4O3S2 B12149450 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone CAS No. 5874-49-7](/img/structure/B12149450.png)
2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone typically involves multiple steps:
Formation of Benzimidazole Derivative: The starting material, 1,3-dihydro-2H-1,3-benzimidazole-2-thione, is reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Oxadiazole Ring Formation: The obtained aldehyde is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole derivative with 4-methoxyphenyl ethanone under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzimidazole moiety, potentially leading to ring opening or hydrogenation.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or benzimidazole rings.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. based on the known activities of benzimidazole and oxadiazole derivatives, it is likely to interact with various molecular targets such as enzymes or receptors. The sulfur atoms and heterocyclic rings may facilitate binding to biological macromolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-1-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}ethanone
Uniqueness
The uniqueness of 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone lies in its combination of benzimidazole and oxadiazole rings, along with a methoxyphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
5874-49-7 |
|---|---|
Molecular Formula |
C18H14N4O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-12-8-6-11(7-9-12)15(23)10-26-17-21-22-18(25-17)27-16-19-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
WCKGWHNQOBVDIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149368.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149377.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12149382.png)

![N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12149396.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylc arbonyl)-3-pyrrolin-2-one](/img/structure/B12149409.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylca rbonyl)-3-pyrrolin-2-one](/img/structure/B12149422.png)
![(2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B12149423.png)
![4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B12149425.png)
![3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12149427.png)
![Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12149429.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)ace tamide](/img/structure/B12149437.png)
![Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12149438.png)
![4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12149440.png)
